molecular formula C12H12N2O3S B014785 5-Acetamidonaphthalene-1-sulfonamide CAS No. 32327-48-3

5-Acetamidonaphthalene-1-sulfonamide

Cat. No. B014785
CAS RN: 32327-48-3
M. Wt: 264.3 g/mol
InChI Key: OXGMADUQTHJYOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including derivatives similar to 5-acetamidonaphthalene-1-sulfonamide, often involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, showcasing a common synthetic approach for sulfonamides (Sarojini et al., 2012).

Molecular Structure Analysis

Detailed molecular structure analysis can be performed using techniques such as X-ray diffraction, NMR, and DFT studies. The molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO analysis provide insights into the stability, reactivity, and potential applications of the compound. For example, the study by Sarojini et al. (2012) used DFT to analyze the structure and electronic properties of a sulfonamide compound, highlighting the importance of these analyses in understanding the compound's chemical behavior.

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. For example, the nitration of 1-acetamidonaphthalene in different solvents shows the reactivity of the compound under electrophilic aromatic substitution conditions (Hartshorn & Schofield, 1972).

Scientific Research Applications

Enzyme Inhibition Activity

  • Lipoxygenase and α-Glucosidase Inhibitors : Derivatives of 5-Acetamidonaphthalene-1-sulfonamide have been evaluated for their enzyme inhibition activity. Specifically, certain molecules synthesized from N-(naphthalen-1-yl)-4-acetamidobenzenesulfonamide showed significant inhibition of lipoxygenase and moderate inhibition of α-glucosidase enzymes. These findings suggest potential applications as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Photoaffinity Probes for Mycobacterium tuberculosis

  • Arabinosyl Transferase Activity : A derivative, (5-Azidonaphthalene-1-sulfonamidoethyl)-5-O-(alpha-arabinofuranosyl)-alpha-D-arabinofuranoside, was synthesized as a photoaffinity probe for the determination of arabinosyl transferase activity in Mycobacterium tuberculosis. This application is crucial for identifying binding and functional sites in the bacterium, offering insights into tuberculosis research and treatment strategies (Pathak et al., 2002).

Development of Novel Inhibitors

  • Antimicrobial and Dual Inhibitors : N-Sulfonamide 2-Pyridone derivatives have been synthesized, combining inhibitory activities of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) into one molecule. These compounds exhibit significant in vitro antimicrobial activity and have been evaluated as dual inhibitors of DHPS and DHFR enzymes, suggesting a promising approach for developing antimicrobial agents (Azzam et al., 2020).

  • Carbonic Anhydrase Inhibitors : Various sulfonamide derivatives, including those based on 5-Acetamidonaphthalene-1-sulfonamide, have been investigated for their inhibitory effects on carbonic anhydrase isoforms. Such studies aim to develop potent inhibitors with potential applications in treating conditions like glaucoma, edema, and certain neurological disorders. The research indicates the diverse inhibitory capacities of these compounds across different carbonic anhydrase isoforms, underscoring the therapeutic potential of sulfonamide derivatives in medicine (Supuran et al., 2003).

properties

IUPAC Name

N-(5-sulfamoylnaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-8(15)14-11-6-2-5-10-9(11)4-3-7-12(10)18(13,16)17/h2-7H,1H3,(H,14,15)(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGMADUQTHJYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392174
Record name 5-ACETAMIDONAPHTHALENE-1-SULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamidonaphthalene-1-sulfonamide

CAS RN

32327-48-3
Record name 5-ACETAMIDONAPHTHALENE-1-SULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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